4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a chemical compound that features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and an amino group at the 4-position, along with a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using reagents like potassium cyanide or trimethylsilyl cyanide.
Final Amination and Hydrochloride Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit various enzymes and receptors, such as:
Tubulin: Inhibits tubulin polymerization, disrupting microtubule dynamics.
Heat Shock Protein 90 (Hsp90): Inhibits Hsp90, affecting protein folding and stability.
Thioredoxin Reductase (TrxR): Inhibits TrxR, impacting redox balance within cells.
These interactions lead to the disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
Uniqueness
4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its trimethoxyphenyl group, in particular, enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3.ClH/c1-23-16-8-13(9-17(24-2)19(16)25-3)22-18-12(10-20)11-21-15-7-5-4-6-14(15)18;/h4-9,11H,1-3H3,(H,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGBRBJFGMMHRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C(C=NC3=CC=CC=C32)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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